

Comprehensive Technical Guide: Spectral Characterization and Analytical Methods for Lisinopril Dihydrate

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Compound Focus: Lisinopril dihydrate

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Introduction and Chemical Profile

Lisinopril dihydrate is a **potent angiotensin-converting enzyme (ACE) inhibitor** widely used in therapeutic applications for managing hypertension, congestive heart failure, and acute myocardial infarction. Chemically described as (S)-1-[N²-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate, this **peptide-like compound** features a molecular formula of $C_{21}H_{31}N_3O_5 \cdot 2H_2O$ and a molecular weight of 441.52 g/mol [1] [2]. Unlike many other ACE inhibitors, Lisinopril is **not a prodrug** and does not require hepatic biotransformation for therapeutic activity, contributing to its predictable pharmacokinetic profile [3]. The presence of **two water molecules** in its crystalline structure significantly influences its solid-state properties and analytical characteristics, making proper identification and quantification essential for pharmaceutical quality control.

The molecular structure of Lisinopril contains **several functional groups** amenable to spectroscopic analysis: a primary amino group, two carboxyl groups, and a peptide bond [4] [2]. This amphoteric nature, with both acidic and basic properties, allows for multiple analytical approaches based on different principles, including UV absorption, infrared spectroscopy, and various chromatographic methods. The **dihydrate form** represents the commercially used crystalline phase in pharmaceutical formulations, exhibiting specific spectral fingerprints that distinguish it from anhydrous forms or other solvates [5]. This technical guide

comprehensively compiles the spectral data, analytical methodologies, and mechanistic pathways relevant to researchers, scientists, and drug development professionals working with this important cardiovascular therapeutic agent.

Spectral Data Summary

The comprehensive spectral characterization of **Lisinopril dihydrate** encompasses multiple analytical techniques, each providing unique insights into the compound's structural and chemical properties. The following sections detail the specific spectral parameters obtained through various spectroscopic methods, organized by technique for clear reference and comparison.

UV-Vis Spectrophotometric Data

- **Maximum Absorption:** **Lisinopril dihydrate** exhibits **strong UV absorption** at 208 nm in hydroalcoholic solvents (ethanol:water, 1:1) [4]. This high-energy electronic transition corresponds to the $\pi \rightarrow \pi^*$ transition of the carboxyl groups and amide bonds within the molecule.
- **Molar Absorptivity:** The molar absorptivity coefficients at this wavelength range between **15,320-20,796 L/mol·cm**, indicating strong absorption characteristics suitable for sensitive quantitative analysis [6].
- **Beer's Law Validation:** The compound demonstrates **excellent linearity** in the concentration range of 2-50 $\mu\text{g/mL}$ with a correlation coefficient (R^2) of 0.9968, confirming the reliability of UV-based quantification methods [7].
- **Derivative Spectroscopy:** Fourth-derivative UV spectroscopy reveals **additional analytical wavelengths** at 203 nm, 207 nm, and 231 nm, with corresponding molar absorptivity values of 9,228-11,700 L/mol·cm, 15,321-20,796 L/mol·cm, and 2,208-3,311 L/mol·cm, respectively [6]. This multi-wavelength detection capability enables selective determination in complex mixtures.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis provides **vibrational fingerprints** of **Lisinopril dihydrate's** functional groups, enabling structural confirmation and purity assessment. The characteristic absorption bands include:

Table: FTIR Spectral Characteristics of Lisinopril Dihydrate

Functional Group	Vibration Type	Absorption Range (cm ⁻¹)	Intensity
Carboxylate Group	Asymmetric Stretch	1580-1620	Strong
Carboxylate Group	Symmetric Stretch	1390-1420	Medium
Amide Carbonyl	Stretch	1640-1680	Strong
Primary Amine	N-H Stretch	3300-3500	Medium
Hydroxyl (Water)	O-H Stretch	3200-3600	Broad

The **carboxylate stretches** at 1580-1620 cm⁻¹ and 1390-1420 cm⁻¹ confirm the zwitterionic character of Lisinopril in the solid state, while the **amide I band** at 1640-1680 cm⁻¹ corresponds to the peptide carbonyl stretching vibration [2]. The broad O-H stretch between 3200-3600 cm⁻¹ incorporates contributions from both the water of hydration and carboxylic acid groups, providing evidence of the dihydrate structure.

Derivative and Specialized Spectrophotometric Methods

Advanced spectrophotometric techniques enhance the **selectivity and sensitivity** of **Lisinopril dihydrate** determination, particularly in complex matrices:

Table: Derivative Spectrophotometric Methods for **Lisinopril Dihydrate** Analysis

Method Type	Wavelength (nm)	Linear Range (µg/mL)	Molar Absorptivity (L/mol·cm)	Applications
Fourth Derivative	203, 207, 231	2.0-45.0	9,228-20,796	Combined formulations [6]
Dye Bleaching	610	2.5-50.0	1,899	Tablet analysis [7]
Native UV	208	2.0-50.0	15,321-20,796	Pure drug and formulations [4] [6]

The **dye bleaching method** employs the oxidative reaction between Lisinopril and N-bromosuccinimide (NBS), with subsequent bleaching of 5,5'-indigo disulfonate dye measured at 610 nm [7]. This visible region detection provides **enhanced selectivity** by eliminating potential UV-absorbing interferents commonly present in pharmaceutical formulations.

Experimental Protocols

UV-Vis Spectrophotometric Assay

The UV-Vis spectrophotometric method provides a **straightforward approach** for quantifying **Lisinopril dihydrate** in both pure form and pharmaceutical formulations [4] [2]. The procedure involves the following steps:

- **Standard Solution Preparation:** Accurately weigh 10 mg of **Lisinopril dihydrate** reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol:water (1:1 v/v) to obtain a **primary stock solution** of 1000 µg/mL concentration. From this stock, prepare a **working standard solution** of 100 µg/mL using the same solvent system.
- **Calibration Curve Construction:** Prepare a series of standard solutions with concentrations ranging from 6-20 µg/mL by appropriate dilution of the working standard solution. Measure the **absorbance values** at 208 nm against a solvent blank. Plot absorbance versus concentration and determine the **regression equation** and correlation coefficient.
- **Sample Preparation:** For tablet formulations, weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of Lisinopril to a 10 mL volumetric flask. Add approximately 7 mL of ethanol:water (1:1 v/v) and sonicate for 10-15 minutes with occasional shaking. Dilute to volume with the same solvent and mix well. Filter through a 0.45 µm membrane filter, discarding the first portion of the filtrate.
- **Quantification:** Dilute the sample solution appropriately to obtain a concentration within the linear range of the calibration curve. Measure the absorbance at 208 nm and calculate the Lisinopril content using the **regression equation** from the calibration curve.

Titrimetric Assay Procedure

The titrimetric method offers an **economical alternative** for the determination of **Lisinopril dihydrate**, exploiting its acidic carboxylic acid groups [4]:

- **Procedure for Pure Drug:** Accurately weigh about 250 mg of **Lisinopril dihydrate** reference standard and transfer to a 250 mL conical flask. Dissolve in 25 mL of methanol with gentle swirling. Add 3-4 drops of **phenolphthalein indicator solution** (1% in ethanol).
- **Titration:** Titrate the solution with **0.1 N sodium hydroxide** solution under constant stirring until the appearance of a **permanent pale pink color** that persists for at least 30 seconds. Record the volume of sodium hydroxide solution consumed.
- **Calculation:** Each mL of 0.1 N sodium hydroxide is equivalent to 0.022075 g of Lisinopril ($C_{21}H_{31}N_3O_5$). Calculate the percentage purity using the formula:

$$\% \text{ Purity} = (\text{Volume of NaOH} \times \text{Equivalent factor} \times \text{Actual normality of NaOH} \times 100) / (\text{Weight of sample} \times \text{Expected normality})$$
- **Tablet Assay:** Powder not less than 20 tablets and weigh accurately a portion equivalent to about 250 mg of Lisinopril. Proceed as described for the pure drug. The percentage purity should fall within **92.5-105.5%** as specified by pharmacopeial standards [4].

Dye Bleaching Spectrophotometric Method

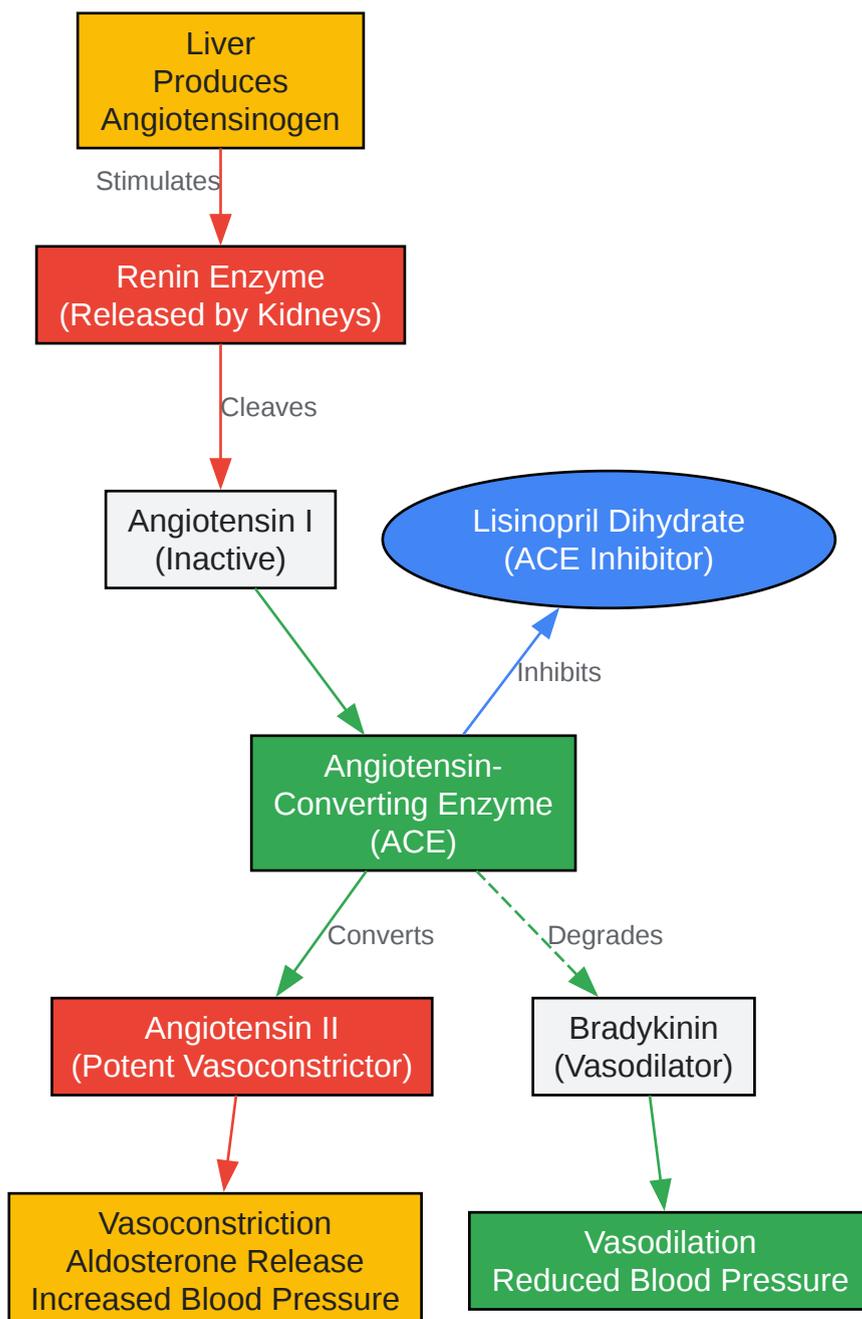
This innovative approach enhances **method selectivity** through a chemical derivatization strategy [7]:

- **Reagent Preparation:** Prepare a 0.1% (w/v) solution of 5,5'-indigo disulfonate sodium salt in distilled water. Prepare a 0.01 M solution of N-bromosuccinimide (NBS) in distilled water. Prepare hydrochloric acid solution (1 M) and sodium acetate buffer (0.1 M, pH 3.6).
- **Sample Preparation:** Prepare Lisinopril standard and sample solutions in distilled water at a concentration of 100 µg/mL.
- **Derivatization Procedure:** Transfer aliquots of standard or sample solution (0.25-5.0 mL) to a series of 10 mL volumetric flasks. Add 1.0 mL of NBS solution and allow to stand for 5 minutes for complete oxidation. Add 1.0 mL of indigo dye solution followed by 2.0 mL of acetate buffer. Dilute to volume with distilled water and mix well.
- **Measurement:** Measure the absorbance at 610 nm against a reagent blank within 10 minutes of preparation. The **decrease in absorbance** is directly proportional to the Lisinopril concentration in the sample.
- **Validation Parameters:** The method demonstrates **excellent recovery** (98.24-102.1%) and precision (RSD < 2%), with a limit of detection of 0.5 µg/mL and limit of quantification of 2.5 µg/mL.

Pathway and Workflow Diagrams

Pharmacological Mechanism of Action

The therapeutic activity of **Lisinopril dihydrate** originates from its specific inhibition of the renin-angiotensin-aldosterone system (RAAS). The following diagram illustrates this key pharmacological pathway:



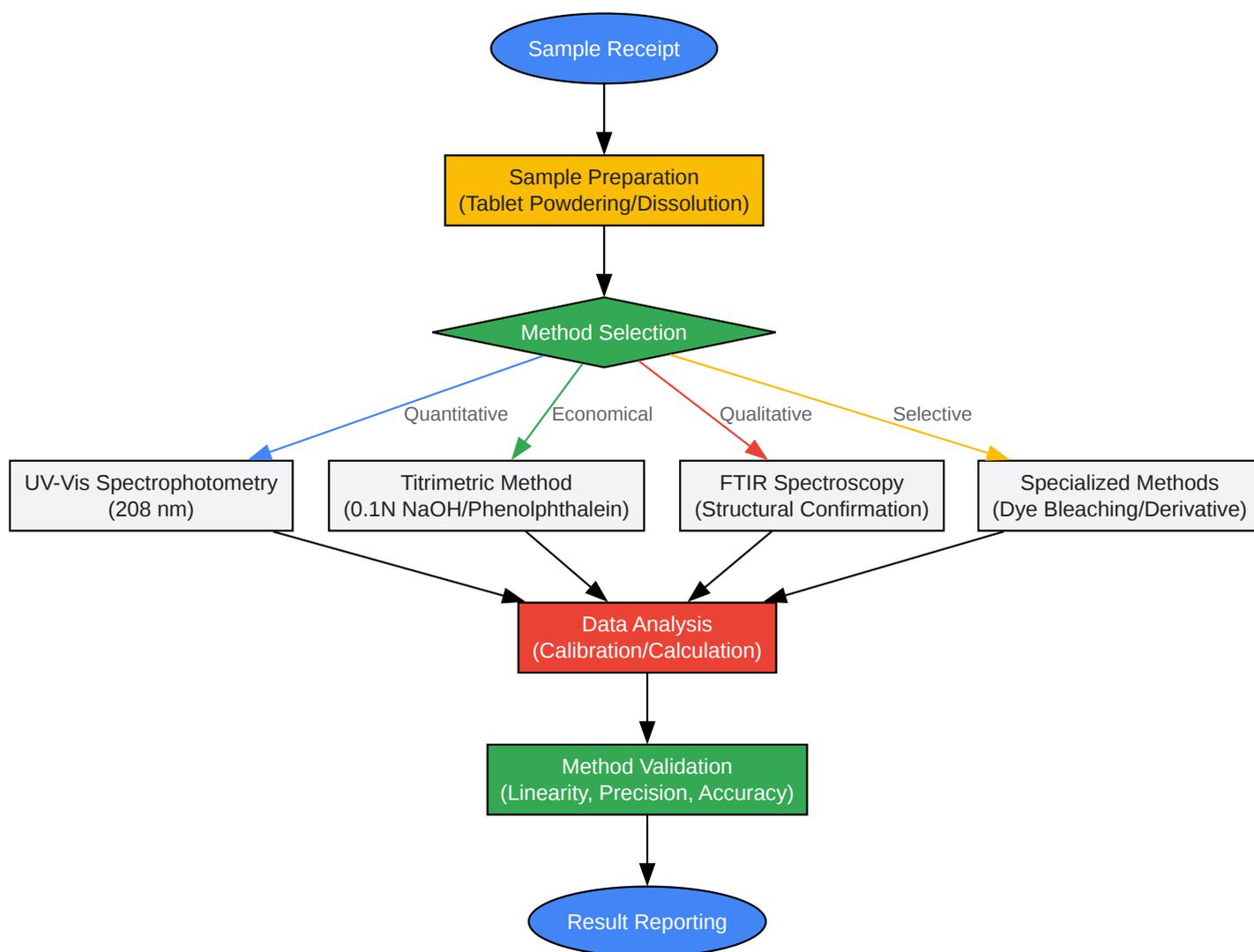
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Figure 1: Lisinopril inhibits ACE, preventing angiotensin II formation and bradykinin degradation, reducing blood pressure through dual mechanisms.

This diagram illustrates the **key pharmacological pathway** through which **Lisinopril dihydrate** exerts its therapeutic effects. By inhibiting the angiotensin-converting enzyme (ACE), Lisinopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while simultaneously reducing the degradation of the vasodilator bradykinin [3] [2]. This **dual mechanism action** results in decreased peripheral vascular resistance and reduced blood pressure, forming the basis for its clinical applications in hypertension, heart failure, and myocardial infarction.

Analytical Quality Control Workflow

A systematic approach to the qualitative and quantitative analysis of **Lisinopril dihydrate** ensures accurate and reliable results in pharmaceutical quality control settings:



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Figure 2: Comprehensive analytical workflow for **Lisinopril dihydrate** quality control, from sample preparation to final validation.

This workflow outlines the **systematic process** for analyzing **Lisinopril dihydrate** in pharmaceutical products, emphasizing the complementary nature of different analytical techniques. The approach begins with proper sample preparation, followed by method selection based on specific analytical needs—**quantitative analysis** (UV-Vis spectrophotometry), **economical testing** (titrimetry), **structural**

confirmation (FTIR), or **enhanced selectivity** (specialized methods) [4] [2] [7]. The process culminates in rigorous data analysis and method validation to ensure results meet pharmacopeial standards, particularly the **British Pharmacopoeia** specification of 92.5-105.5% purity for Lisinopril tablets [4].

Conclusion

This comprehensive technical guide has compiled the essential spectral data, analytical methodologies, and mechanistic information for **Lisinopril dihydrate**, providing researchers and pharmaceutical scientists with a consolidated resource for drug development and quality control applications. The **multiple analytical approaches** detailed—from straightforward UV spectrophotometry to sophisticated derivative and dye-bleaching methods—offer flexibility in method selection based on available instrumentation and specific analytical requirements. The **structural characterization data**, including FTIR spectral features, provides critical fingerprints for identity confirmation and polymorph assessment.

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